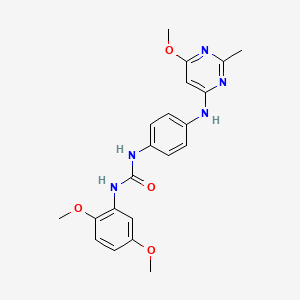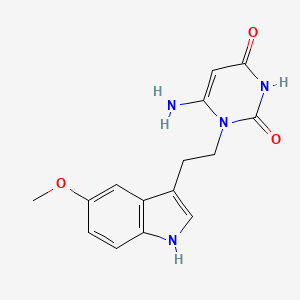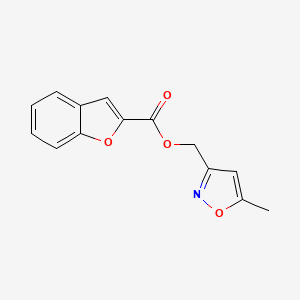
2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone, also known as PITENIN, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. It belongs to the class of indole-based compounds, which have been extensively studied for their diverse biological activities.
作用機序
The mechanism of action of 2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is not fully understood, but it has been proposed that it acts by inhibiting various signaling pathways involved in cell proliferation, inflammation, and oxidative stress. This compound has been shown to inhibit the activation of NF-κB, a transcription factor that plays a key role in inflammation and cancer. It also inhibits the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. Furthermore, this compound has been found to activate the Nrf2/ARE pathway, which is responsible for the regulation of antioxidant enzymes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the production of pro-inflammatory cytokines, and enhance the activity of antioxidant enzymes. In addition, it has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of 2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone is its diverse range of biological activities, which makes it a potential therapeutic agent for various diseases. It is also relatively easy to synthesize and has a high yield. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to administer in vivo. In addition, further studies are needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone. One area of research is the development of more efficient synthesis methods to increase the yield and purity of the compound. Another area of research is the investigation of its potential as a therapeutic agent for various diseases, including cancer, inflammation, and neurodegenerative diseases. Furthermore, the development of more water-soluble derivatives of this compound could improve its bioavailability and efficacy in vivo. Overall, the study of this compound has the potential to lead to the development of novel therapeutic agents for a wide range of diseases.
合成法
The synthesis of 2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone involves the reaction of 2-phenyl-1H-indole-3-thiol with pyrrolidine-1-carbonyl chloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted to this compound by treatment with an acid. The yield of the final product is around 50%, and the purity can be increased by recrystallization.
科学的研究の応用
2-((2-phenyl-1H-indol-3-yl)thio)-1-(pyrrolidin-1-yl)ethanone has been shown to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and neuroprotective effects. It has been found to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. This compound also possesses anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. In addition, it has been shown to protect neurons from oxidative stress-induced damage, making it a potential therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
2-[(2-phenyl-1H-indol-3-yl)sulfanyl]-1-pyrrolidin-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2OS/c23-18(22-12-6-7-13-22)14-24-20-16-10-4-5-11-17(16)21-19(20)15-8-2-1-3-9-15/h1-5,8-11,21H,6-7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXLLTQZCYUMAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CSC2=C(NC3=CC=CC=C32)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Acetyl-5-[4-(dimethylamino)phenyl]-3-(4-bromophenyl)-2-pyrazoline](/img/structure/B2865176.png)


![(1S)-2,2,2-Trifluoro-1-[2-fluoro-4-(2-fluoroethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2865182.png)


![N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2865186.png)
![Methyl 6-(2-aminoethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2865187.png)


![4,4-Dimethyl-1-oxaspiro[2.6]nonane](/img/structure/B2865195.png)

![Tert-butyl 2-amino-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxylate](/img/structure/B2865198.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide](/img/structure/B2865199.png)